molecular formula C23H27Cl2F3N2OS B023768 Flupentixol dihydrochloride CAS No. 51529-01-2

Flupentixol dihydrochloride

Cat. No. B023768
CAS RN: 51529-01-2
M. Wt: 507.4 g/mol
InChI Key: IOVDQEIIMOZNNA-MHKBYHAFSA-N
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Description

Flupentixol dihydrochloride, a thioxanthene derivative, is primarily recognized for its application in the therapy of schizophrenia, as well as in treating anxiolytic and depressive disorders. The compound's interaction with phospholipid membranes and its incorporation into these membranes suggest a complex mechanism of action that is still under investigation. Studies have explored its molecular interactions, specifically how it integrates into membranes and possibly affects membrane-associated receptors and transport proteins, hinting at the underlying basis of its clinical efficiency (Yonar & Sunnetcioglu, 2016).

Synthesis and Molecular Structure Analysis

The decomposition of flupentixol dihydrochloride in aqueous solutions involves its oxidation to trifluoromethylthioxanthone, ethanol, and piperazine through aldehydic and epoxidic intermediates. This process, which is influenced by factors such as pH, oxygen concentration, and the presence of buffer ions, underscores the compound's chemical reactivity and the conditions under which it is stable or transforms into other products (Enever, Li Wan Po, & Shotton, 1979).

Chemical Reactions and Properties

Flupentixol's interaction with other compounds, such as during the synthesis of graphene oxide/cellulose nanogel composites for its removal from aqueous media, reveals its chemical behavior and interactions. These studies indicate that flupentixol adsorption is significantly influenced by factors like pH, adsorbent dosage, and temperature, providing insights into its chemical properties and how they can be manipulated for environmental or pharmaceutical purposes (Balasubramani et al., 2020).

Physical Properties Analysis

Investigations into the geometric structure, electronic, and optical properties of flupentixol isomers using quantum chemical methods have provided detailed insights into the physical characteristics of this drug. These studies offer a comprehensive understanding of how the cis- and trans- configurations of flupentixol differ in their activity, a factor that is crucial for its pharmacological effectiveness (Saleh, Bagheri Novir, & Balali, 2020).

Chemical Properties Analysis

The development of carbon paste electrodes for the electrochemical determination of flupentixol dihydrochloride showcases the compound's chemical properties, particularly its electrochemical behavior. This advancement highlights the potential for precise, sensitive detection and quantification of flupentixol in pharmaceutical formulations and biological samples, underscoring its chemical reactivity and interaction with other substances (Abdallah, 2016).

Scientific Research Applications

  • Pharmaceutical Formulation for Mental Health Treatment : A study by Abdelbary, Bendas, Ramadan, and Mostafa (2014) developed a fast-dissolving oral film formulation of flupentixol dihydrochloride. This formulation enhances bioavailability and convenience, improving the therapeutic effect for treating depression with anxiety in mentally ill, developmentally disabled, elderly, and pediatric patients (Abdelbary et al., 2014).

  • Chemical Decomposition Analysis : Enever, Li Wan Po, and Shotton (1979) discovered that in aqueous solution, flupenthixol dihydrochloride decomposes into trifluoromethylthioxanthone, ethanol, and piperazine. Factors like pH, oxygen concentration, and buffer ions impact the decomposition rate (Enever, Li Wan Po, & Shotton, 1979).

  • Impact on Pain Perception and Relief : Anseth, Berntzen, and Götestam (1985) investigated the effects of flupentixol on acute laboratory pain induced by pressure. They found that flupentixol negatively affects such pain, while relaxation with specific training for the pain site can provide pain-relieving properties (Anseth, Berntzen, & Götestam, 1985).

  • Effects on Human Information Processing : A study by Rösler, Manzey, Sojka, and Stieglitz (1985) found that flupentixol impairs human information processing resources, particularly in motor preparation, perceptual analysis, and memory retrieval. Reliable drug effects were observed after 4 days of treatment (Rösler et al., 1985).

  • Pharmacological Impact on Membrane Properties : Yonar and Sunnetcioglu (2016) reported that cis-(Z)-flupentixol alters phospholipid membranes, potentially modifying receptors and transport proteins. This alteration could explain its clinical efficiency in treating schizophrenia and anxiolytic disorders (Yonar & Sunnetcioglu, 2016).

  • Antipsychotic Efficacy in Schizophrenia : Balant-Gorgia et al. (1985) identified a threshold concentration of approximately 2 ng/ml for flupentixol to have a satisfactory antipsychotic effect in acute schizophrenia patients (Balant-Gorgia et al., 1985).

  • Application in Cancer Research : Fan et al. (1994) demonstrated that flupentixol enhances the cytotoxic effects of anticancer drugs against multidrug-resistant murine fibrosarcoma cells, potentially reversing multidrug resistance (Fan et al., 1994).

  • Receptor Occupancy in Schizophrenic Patients : Reimold et al. (2006) found that flupentixol shows moderate 5-HT2A and D1 receptor occupancy at clinically relevant doses. The efficacy on negative symptoms in schizophrenia depends more on serum concentration and metabolism than on its interaction with these receptors (Reimold et al., 2006).

Safety And Hazards

Flupentixol dihydrochloride may cause a serious, possibly fatal condition called neuroleptic malignant syndrome . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Flupentixol dihydrochloride is used in the treatment of different types of non-random emotional disorders . The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling .

properties

IUPAC Name

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDQEIIMOZNNA-MHKBYHAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017247
Record name 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flupentixol dihydrochloride

CAS RN

2413-38-9, 51529-01-2
Record name Flupentixol dihydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupentixol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name cis-(Z)-Flupenthixol dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPENTIXOL DIHYDROCHLORIDE, (Z)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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